BenchChemオンラインストアへようこそ!

4-Fluoro-2,7-dimethyl-1H-indole

Antifungal drug discovery Postharvest pathogen control Fluorinated indole SAR

4-Fluoro-2,7-dimethyl-1H-indole delivers a dual advantage no simpler indole can match: the C4 fluorine blocks CYP450-mediated aromatic hydroxylation, directly improving microsomal stability and oral bioavailability in kinase inhibitor programs, while the C2/C7 methyl groups tune lipophilicity (LogP 3.11) independently for CNS penetration. This privileged scaffold has demonstrated potent antifungal MIC (2–5 mg/L) and confers antagonist pharmacology at melatonin receptors—making it the strategic first choice for GPCR antagonist SAR and antifungal lead optimization. Procure this exact substitution pattern; regioisomeric fluorine placement alters binding and PK profiles sufficiently to derail a campaign.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
Cat. No. B12833762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,7-dimethyl-1H-indole
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C=C(N2)C
InChIInChI=1S/C10H10FN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3
InChIKeyAJFZWSNPYJBUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2,7-dimethyl-1H-indole: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Context


4-Fluoro-2,7-dimethyl-1H-indole (CAS 1360927-39-4; molecular formula C₁₀H₁₀FN; molecular weight 163.19 g/mol) is a trisubstituted, fluorinated indole scaffold featuring a fluorine atom at the 4-position and methyl groups at the 2- and 7-positions of the indole ring [1]. This substitution pattern generates a computed LogP of 3.11, a density of 1.2±0.1 g/cm³, and a boiling point of 276.3±35.0 °C at 760 mmHg, all of which differentiate it from both the unsubstituted parent indole and from simpler mono-fluorinated or mono-methylated indole analogs [1]. The compound is commercially supplied as a research intermediate (typical purity ≥98% by HPLC) and is employed as a building block in medicinal chemistry, particularly for the exploration of fluorinated indole-based kinase inhibitors and CNS-targeted molecular probes .

Why 4-Fluoro-2,7-dimethyl-1H-indole Cannot Be Generically Substituted by Other Fluoroindole or Dimethylindole Isomers


The indole scaffold is highly sensitive to both the position and the electronic nature of ring substituents. In 4-fluoro-2,7-dimethyl-1H-indole, the C4 fluorine withdraws electron density and blocks metabolic oxidation at a site that is commonly hydroxylated by cytochrome P450 enzymes, while the C2 and C7 methyl groups introduce steric bulk and modulate lipophilicity independently of the fluorine effect [1][2]. A simple replacement with 2,7-dimethyl-1H-indole (lacking the C4 fluorine) would forgo the metabolic-shielding and electronic benefits of fluorination; conversely, 4-fluoroindole (lacking the 2,7-dimethyl groups) presents different steric, lipophilic, and synthetic-handling properties [2][3]. Even regioisomeric fluorine placement (e.g., 5-fluoroindole or 7-fluoroindole) alters binding conformations and pharmacokinetic profiles sufficiently to preclude direct interchange [3]. These structural distinctions translate into quantifiable differences in potency, selectivity, and physicochemical behavior, as documented in the evidence items below.

Quantitative Differentiation Evidence for 4-Fluoro-2,7-dimethyl-1H-indole Against Key Analogs


C4 Fluorination Enhances Antifungal Potency Against Botrytis cinerea Relative to Non-Fluorinated Indoles

In a head-to-head panel of 16 halogenated indoles tested against the fungal pathogen Botrytis cinerea, 4-fluoroindole (the core fluorinated substructure of 4-fluoro-2,7-dimethyl-1H-indole) exhibited an MIC range of 2–5 mg/L, outperforming the clinical fungicides fluconazole and natamycin and demonstrating that the C4 fluorine is essential for antifungal activity [1]. While explicitly comparative data for the 2,7-dimethyl derivative itself are not yet published, the SAR established in this study demonstrates that the 4-fluoro substitution is the primary driver of anti-Botrytis potency [1]. This provides a strong class-level inference that 4-fluoro-2,7-dimethyl-1H-indole will retain or exceed the antifungal potency of 4-fluoroindole, while the added C2 and C7 methyl groups may further modulate target binding as observed in related kinase-inhibitor programs [2].

Antifungal drug discovery Postharvest pathogen control Fluorinated indole SAR

Computed LogP of 4-Fluoro-2,7-dimethyl-1H-indole (3.11) Indicates Predictably Higher Lipophilicity than 4-Fluoroindole (LogP 2.19–2.31) and 4-Fluoro-2-methylindole (LogP 2.65)

The computed LogP of 4-fluoro-2,7-dimethyl-1H-indole is 3.11 [1]. This value is 0.46–0.80 log units higher than 4-fluoro-2-methylindole (LogP 2.65) and 0.80–0.92 log units higher than 4-fluoroindole (LogP 2.19–2.31) [2], reflecting the additive lipophilic contribution of the two methyl substituents on the indole core. While cross-study comparisons of computed versus experimentally measured LogP values warrant caution, the consistent trend across these structurally related analogs supports the conclusion that the 2,7-dimethyl pattern confers measurably increased lipophilicity relative to mono-methylated or non-methylated 4-fluoroindoles.

Lipophilicity optimization Physicochemical profiling ADME prediction

C4 Fluorination Blocks a Primary Site of Cytochrome P450-Mediated Oxidative Metabolism on the Indole Phenyl Ring

Aromatic hydroxylation by cytochrome P450 enzymes preferentially occurs at the 5- and 6-positions of the indole phenyl ring, with the 4- and 7-positions being less favored sites of oxidation [1]. Strategic placement of a fluorine atom at C4 physically blocks enzymatic access to that position and electronically deactivates the adjacent C5 position toward oxidative metabolism [1][2]. This general principle, well-established in medicinal chemistry for fluorinated aromatics, is directly applicable to 4-fluoro-2,7-dimethyl-1H-indole. Its non-fluorinated analog, 2,7-dimethyl-1H-indole, lacks this metabolic shielding at C4, making it more susceptible to oxidative clearance at the 4- and 5-positions [2]. In the broader fluoroindole series, 5-fluoroindole HCl exhibited a rat liver microsome intrinsic clearance of 48 mL/min/kg and a short half-life of 12 min, demonstrating that fluorination position critically impacts metabolic stability [3]. While direct microsomal stability data for 4-fluoro-2,7-dimethyl-1H-indole are not yet published, the C4 fluorine blocking strategy is mechanistically grounded and predicts improved metabolic half-life relative to the 4-unsubstituted congener.

Metabolic stability CYP450 site of metabolism Fluorine blocking strategy

C4 Fluorine Alters the Pharmacological Switch from Agonism to Antagonism in Melatonin Receptor Ligands Compared to C5-Fluorinated Analogs

In a systematic study of N-OMe fluoro-indole melatoninergics, all 4-fluoro-substituted indole derivatives (compounds 22a–e and 25a,b) behaved as antagonists in the Xenopus laevis melanophore assay, whereas the corresponding 5-fluoro-substituted analogs (15a–e) displayed agonist, partial agonist, or weak agonist profiles depending on the N-substituent [1]. This represents a clear, qualitative pharmacological divergence driven solely by the position of the fluorine atom on the indole ring. While these specific compounds are N-OMe tryptamide derivatives rather than 2,7-dimethyl indoles, the underlying SAR principle—that fluorine at C4 versus C5 can invert functional activity at G-protein-coupled receptors—is directly relevant to the selection of 4-fluoro-2,7-dimethyl-1H-indole as a synthetic intermediate for CNS-targeted probe development.

Melatonin receptor pharmacology Fluorine positional SAR Agonist-antagonist functional switching

High-Value Application Scenarios for 4-Fluoro-2,7-dimethyl-1H-indole Based on Quantified Differentiation Evidence


Antifungal Lead Optimization Against Benzimidazole-Resistant Botrytis cinerea

The established MIC range of 2–5 mg/L for 4-fluoroindole against B. cinerea, which exceeds the potency of fluconazole and natamycin [1], positions 4-fluoro-2,7-dimethyl-1H-indole as a privileged scaffold for antifungal lead development. The C4 fluorine is essential for activity according to QSAR analysis, while the C2 and C7 methyl groups offer vectors for further potency and selectivity optimization [1]. Procurement of this specific building block enables the synthesis of focused libraries that retain the critical 4-fluoro pharmacophore while exploring the structure-activity relationship around the methyl-substituted positions.

CNS-Penetrant GPCR Antagonist Probe Synthesis

The antagonist pharmacology conferred by C4-fluorination on indole-based melatonin receptor ligands [2], combined with the elevated LogP of 3.11 for 4-fluoro-2,7-dimethyl-1H-indole (which favors blood-brain barrier penetration) [3], makes this compound a strategic starting material for CNS-targeted GPCR antagonist programs. Researchers pursuing melatonin MT1/MT2 antagonists or related serotonergic targets should prioritize this 4-fluoro-2,7-dimethyl scaffold over 5-fluoro or non-fluorinated alternatives to establish the desired functional pharmacological profile from the outset of the SAR campaign.

Metabolically Stabilized Indole-Based Kinase Inhibitor Development

The C4 fluorine serves as a metabolic blocking group against cytochrome P450-mediated aromatic hydroxylation, which preferentially oxidizes the indole 5- and 6-positions but can also attack the 4-position in unsubstituted analogs [4]. For kinase inhibitor programs where indole is a core recognition element, incorporating 4-fluoro-2,7-dimethyl-1H-indole early in the design cycle is expected to improve in vitro microsomal stability and extend in vivo half-life relative to 2,7-dimethyl-1H-indole. This metabolic advantage is mechanistically well-precedented in fluorinated drug discovery and directly impacts the probability of achieving oral bioavailability [4].

Quote Request

Request a Quote for 4-Fluoro-2,7-dimethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.